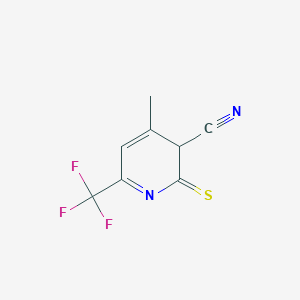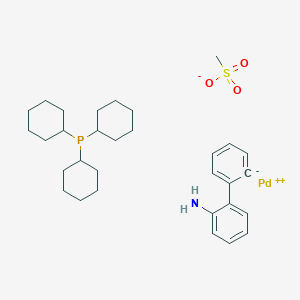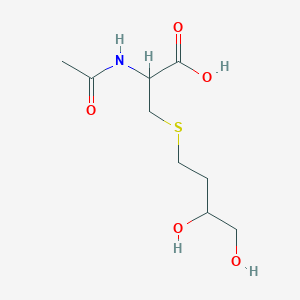
2-Acetamido-3-(3,4-dihydroxybutylsulfanyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine is a mercapturic acid derivative formed as a metabolite of 1,3-butadiene, a known environmental pollutant and industrial chemical. This compound is often used as a biomarker to assess exposure to 1,3-butadiene, which is a carcinogenic substance found in tobacco smoke, factory fumes, and exhaust emissions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine typically involves the reaction of L-cysteine with 1,3-butadiene oxide, followed by acetylation. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic attack of the thiol group on the epoxide ring of 1,3-butadiene oxide .
Industrial Production Methods
Industrial production methods for N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine are not well-documented, as the compound is primarily used in research settings rather than large-scale industrial applications. the synthesis generally follows similar principles to laboratory-scale methods, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Acylation reactions typically use acyl chlorides or anhydrides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
科学的研究の応用
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine is widely used in scientific research as a biomarker for exposure to 1,3-butadiene. Its applications include:
Chemistry: Used in studies to understand the metabolic pathways of 1,3-butadiene.
Biology: Employed in toxicological studies to assess the impact of 1,3-butadiene exposure on biological systems.
Medicine: Utilized in clinical studies to monitor exposure to environmental pollutants.
Industry: Applied in occupational health studies to evaluate worker exposure to 1,3-butadiene.
作用機序
The mechanism of action of N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine involves its formation as a detoxification product of 1,3-butadiene. The compound is formed through the conjugation of 1,3-butadiene metabolites with glutathione, followed by further processing to yield the mercapturic acid derivative. This process helps to neutralize the toxic effects of 1,3-butadiene and facilitate its excretion from the body .
類似化合物との比較
Similar Compounds
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine: Another mercapturic acid derivative used as a biomarker for exposure to ethylene oxide.
N-Acetyl-S-(2-cyanoethyl)-L-cysteine: Used to assess exposure to acrylonitrile.
Uniqueness
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine is unique in its specific application as a biomarker for 1,3-butadiene exposure. Its structure, which includes both acetyl and dihydroxybutyl groups, allows for specific detection and quantification in biological samples, making it a valuable tool in environmental and occupational health studies .
特性
分子式 |
C9H17NO5S |
|---|---|
分子量 |
251.30 g/mol |
IUPAC名 |
2-acetamido-3-(3,4-dihydroxybutylsulfanyl)propanoic acid |
InChI |
InChI=1S/C9H17NO5S/c1-6(12)10-8(9(14)15)5-16-3-2-7(13)4-11/h7-8,11,13H,2-5H2,1H3,(H,10,12)(H,14,15) |
InChIキー |
VGJNEDFZFZCLSX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(CSCCC(CO)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



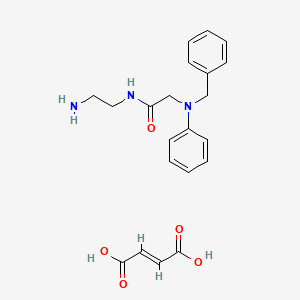

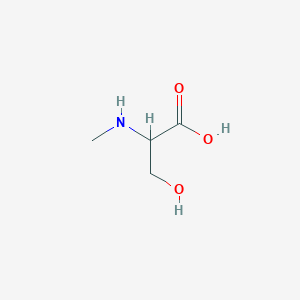


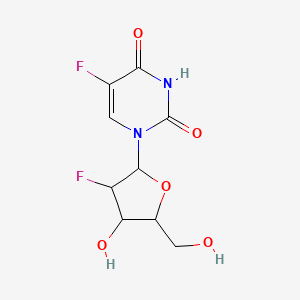
![carbanide;iron(2+);1,2,3,4,5-pentaethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine](/img/structure/B12324595.png)

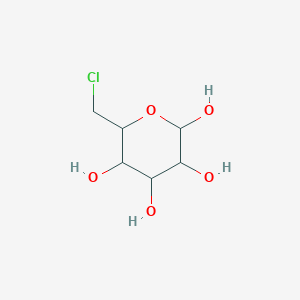
![[2-Amino-4-(methylsulfanyl)butanamido]acetic acid hydrochloride](/img/structure/B12324628.png)
